

Preliminary Efficacy of BI-4924: A Technical Overview for Drug Development Professionals

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Compound of Interest

Compound Name: BI-4924

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An In-Depth Analysis of the Potent and Selective PHGDH Inhibitor

This technical guide provides a comprehensive summary of the preliminary efficacy data for **BI-4924**, a novel inhibitor of phosphoglycerate dehydrogenase (PHGDH). Designed for researchers, scientists, and drug development professionals, this document outlines the mechanism of action, quantitative efficacy, and experimental protocols associated with **BI-4924**, offering a foundational resource for its potential therapeutic applications in oncology.

Introduction: Targeting Cancer Metabolism with BI-4924

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival. One such pathway is the de novo serine biosynthesis pathway, for which phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme.^{[1][2][3]} PHGDH catalyzes the conversion of the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate.^{[1][2]} Elevated PHGDH expression is observed in various cancers, including triple-negative breast cancer and melanoma, and is associated with poor prognosis. This dependency on PHGDH makes it a compelling target for anti-cancer therapy.

BI-4924 is a highly potent and selective, co-factor nicotinamide adenine dinucleotide (NADH/NAD⁺)-competitive inhibitor of PHGDH. Its development represents a significant step towards targeting the metabolic vulnerabilities of cancer cells. For cellular experiments, the

ester prodrug BI-4916 is often utilized due to its enhanced cell permeability, which then intracellularly converts to the active drug, **BI-4924**.

Mechanism of Action

BI-4924 functions by competitively binding to the NAD⁺/NADH binding site of PHGDH, thereby inhibiting its enzymatic activity. This blockade of PHGDH disrupts the de novo synthesis of serine, an amino acid crucial for various cellular processes, including protein synthesis, nucleotide production, and redox homeostasis. The inhibition of this pathway can lead to reduced cancer cell proliferation and survival, particularly in tumors with high PHGDH expression.

Beyond its role in serine synthesis, PHGDH has been shown to interact with translation initiation factors eIF4A1 and eIF4E, promoting the assembly of the eIF4F complex and subsequent protein expression. By inhibiting PHGDH, **BI-4924** may also disrupt these non-canonical functions, further contributing to its anti-tumor effects.

Quantitative Efficacy Data

The following tables summarize the in vitro potency and pharmacokinetic properties of **BI-4924**.

Table 1: In Vitro Potency of **BI-4924**

Assay	Parameter	Value (nM)
PHGDH Enzymatic Assay (NAD ⁺ high, 250 μM)	IC ₅₀	3
Surface Plasmon Resonance (SPR)	Binding Affinity (Kd)	26
Cellular Serine Biosynthesis (72 h)	IC ₅₀	2,200

Table 2: In Vitro DMPK and Physicochemical Parameters of **BI-4924**

Parameter	Value
Molecular Weight (Da, free base)	499.4
logD @ pH 11	0.62
Solubility @ pH 7 (µg/mL)	59
Caco-2 Permeability AB @ pH 7.4 (10 ⁻⁶ cm/s)	0.21
Caco-2 Efflux Ratio	10.8
Microsomal Stability (human/mouse/rat) (% QH)	<24 / <24 / <23
Hepatocyte Stability (mouse) (% QH)	32
Plasma Protein Binding (mouse) (%)	99.6
CYP 3A4 Inhibition (IC50, µM)	>50
CYP 2C8 Inhibition (IC50, µM)	31
CYP 2C9 Inhibition (IC50, µM)	>50
CYP 2C19 Inhibition (IC50, µM)	>50
CYP 2D6 Inhibition (IC50, µM)	>50

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.

PHGDH Enzymatic Assay

The in vitro inhibitory activity of **BI-4924** on PHGDH was determined using a biochemical assay with high concentrations of the cofactor NAD⁺ (250 µM). The assay measures the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate by recombinant human PHGDH. The reaction progress is monitored, and the concentration of **BI-4924** that inhibits 50% of the enzyme's activity (IC₅₀) is calculated.

Surface Plasmon Resonance (SPR)

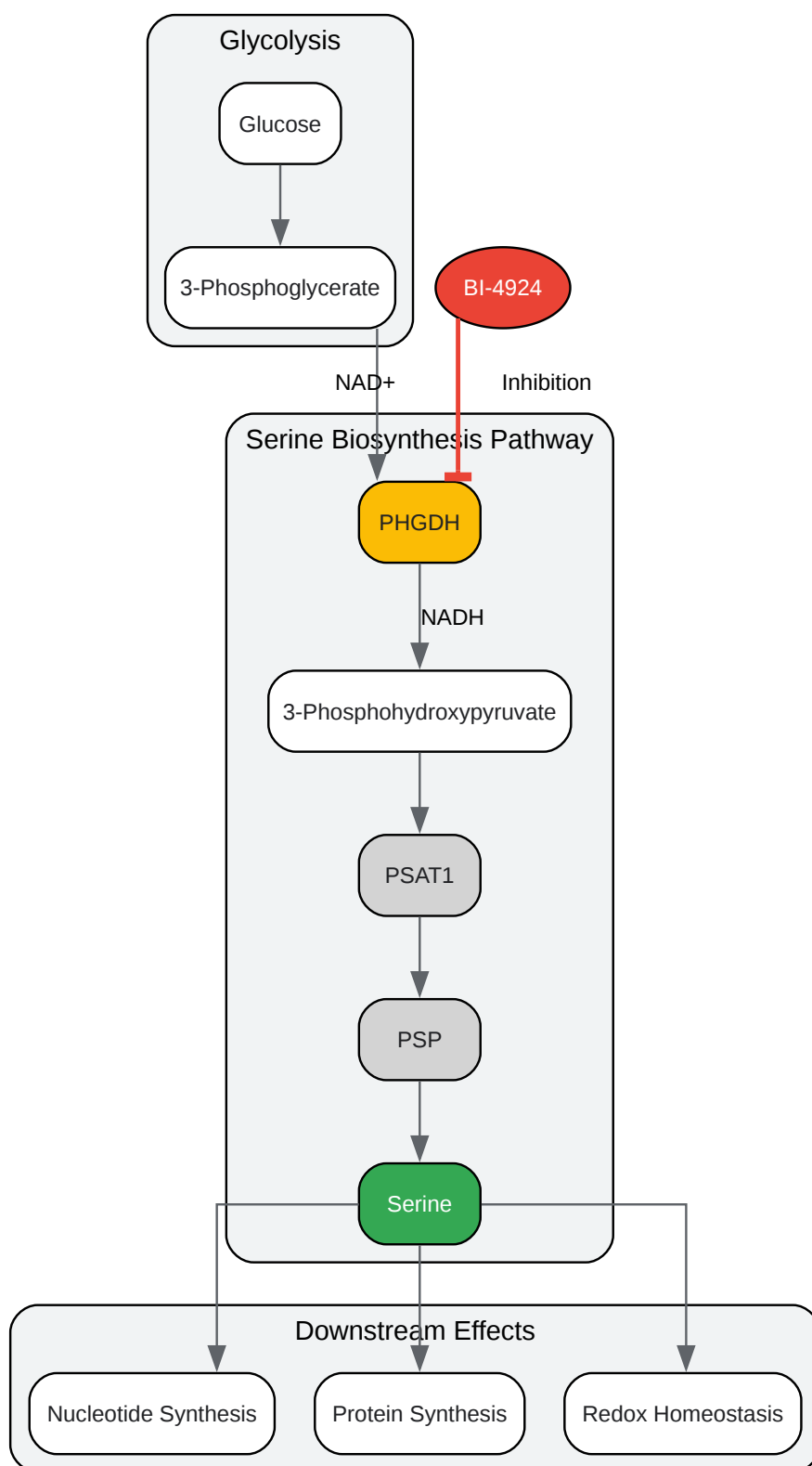
The binding affinity of **BI-4924** to PHGDH was quantified using Surface Plasmon Resonance (SPR). Recombinant PHGDH is immobilized on a sensor chip, and solutions of **BI-4924** at various concentrations are flowed over the surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time to determine the association and dissociation rate constants, from which the equilibrium dissociation constant (K_d) is calculated.

Cellular Serine Biosynthesis Assay

The ability of **BI-4924** to inhibit de novo serine synthesis in a cellular context was assessed using a stable isotope labeling experiment. Cancer cells are cultured in the presence of ^{13}C -labeled glucose and varying concentrations of **BI-4924** for 72 hours. The levels of ^{13}C -labeled serine are then measured by mass spectrometry. The IC_{50} value represents the concentration of **BI-4924** required to reduce the amount of newly synthesized serine by 50%.

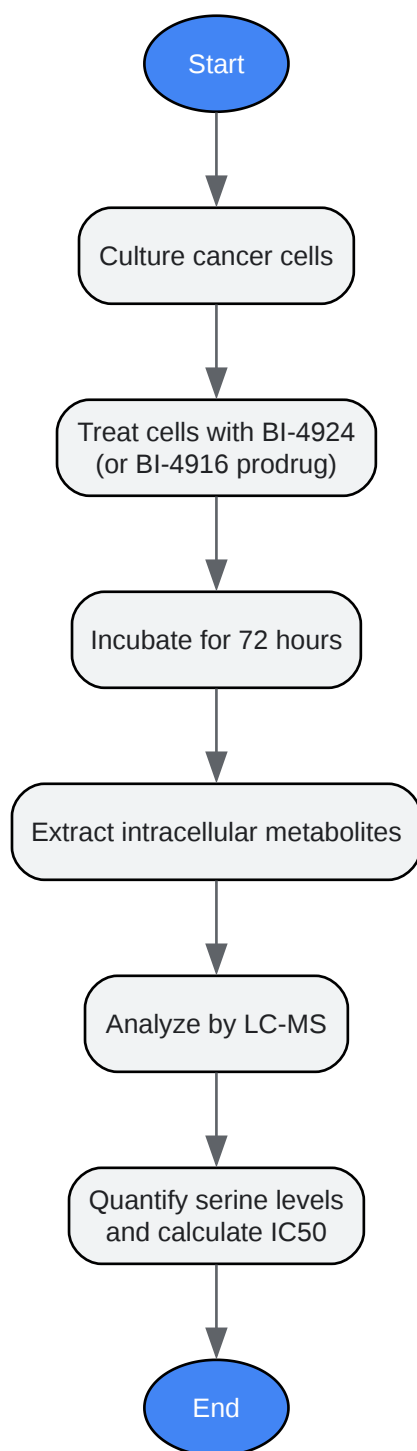
Visualizing the Impact of BI-4924

The following diagrams illustrate the mechanism of action of **BI-4924** and a typical experimental workflow.



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Caption: Mechanism of **BI-4924** in the serine biosynthesis pathway.



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